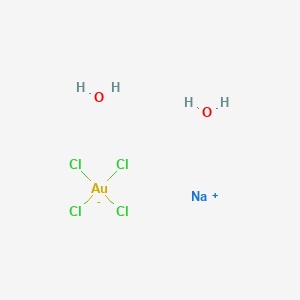

AuCl4H4NaO2

Description

Significance in Contemporary Chemical Science and Engineering

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is a versatile and highly valued reagent in both chemical science and engineering, primarily due to its role as a precursor for gold nanoparticles and as a catalyst in organic synthesis. ontosight.aisigmaaldrich.com

Catalysis in Organic Chemistry: As a gold(III) complex, it serves as an efficient catalyst for a variety of organic transformations. ontosight.ai It is recognized as one of the least expensive gold catalysts available for reactions such as nucleophilic additions, nonsymmetrical etherification, and the nucleophilic substitution of propargylic alcohols. medchemexpress.comsigmaaldrich.com Specific applications include:

Synthesis of Heterocycles: It catalyzes the formation of 1,5-benzodiazepines and quinoxaline (B1680401) derivatives, which are core structures in many pharmaceutical compounds. sigmaaldrich.com

Deprotection Reactions: The compound is used for the mild and efficient removal of tert-butyl(dimethyl)silyl (TBS) protecting groups, a common step in multi-stage organic synthesis. sigmaaldrich.comchemicalbook.com

Other Reactions: Its catalytic activity extends to the hydrochlorination of acetylene (B1199291) and the oxidation of sulfides. wikipedia.org

Precursor for Gold Nanoparticles (AuNPs): Perhaps its most prominent role is as a starting material for the synthesis of gold nanoparticles. sigmaaldrich.com AuNPs have unique optical, electronic, and chemical properties that make them invaluable in diverse fields:

Biomedical Applications: Gold nanoparticles are utilized in drug delivery systems, biomedical imaging, and cancer therapy. ontosight.ai

Electronics and Materials Science: The unique properties of AuNPs are harnessed in the development of advanced electronic components and novel materials.

The structure of the tetrachloroaurate(III) anion, [AuCl₄]⁻, is a square planar complex, which is a common geometry for gold(III) compounds. ontosight.ainih.gov This stable, water-soluble gold salt provides a reliable source of Au³⁺ ions, which can be readily reduced to form metallic gold (Au⁰) nanoparticles in a controlled manner. ate.communitymdpi.com The Turkevich method, a widely used synthesis route, employs sodium citrate (B86180) to reduce an aqueous solution of a gold(III) precursor like tetrachloroauric acid, which is closely related to sodium tetrachloroaurate(III). ate.communitybeloit.edunih.gov

Historical Context of Gold(III) Chemistry Research

The fascination with gold is ancient, with early civilizations prizing it for its luster and inertness. webelements.com Its use in chemistry, however, is more recent. For centuries, gold was considered a "noble metal" precisely because it was resistant to reaction. wikipedia.org The development of gold chemistry, particularly concerning its various oxidation states, is a story of overcoming this perceived inertness.

Historically, colloidal gold, a suspension of sub-micrometer gold particles, was used by Roman artisans to impart vibrant red and violet colors to glass. webelements.com This represents one of the earliest empirical uses of nanoscale gold, though the underlying chemistry was not understood. Scientific investigation into gold compounds began to formalize much later. The Au(III) oxidation state, known as "auric," is one of the two most common oxidation states for gold, alongside Au(I) ("aurous"). wikipedia.org

The systematic study of gold(III) complexes accelerated in the 20th century, in parallel with the broader development of coordination chemistry. Researchers began to synthesize and characterize a wide range of gold(III) compounds with various ligands. A significant turning point for gold chemistry was the discovery of its catalytic capabilities. While initially overshadowed by other transition metals like palladium and platinum, gold catalysis has become a major field of research since the turn of the millennium. acs.org This "gold rush" in catalysis has led to a revival of interest in the fundamental coordination chemistry of gold, including the structure, bonding, and reactivity of Au(III) complexes. acs.org This renewed focus has solidified the importance of foundational reagents like sodium tetrachloroaurate(III) dihydrate as indispensable tools for exploring new frontiers in gold-catalyzed reactions.

Scope and Research Trajectories

The research landscape for sodium tetrachloroaurate(III) dihydrate and its derivatives is dynamic and expanding. Current and future research is focused on refining existing applications and discovering entirely new ones.

Advanced Catalysis: A primary trajectory is the development of more sophisticated and selective gold catalysts. While sodium tetrachloroaurate(III) is effective, research is ongoing to create more complex gold(III) catalysts with tailored ligands. These efforts aim to control stereoselectivity, improve reaction efficiency, and enable new types of chemical transformations. acs.org A key area of interest is the elucidation of gold(I)/gold(III) catalytic cycles, where the gold center shuttles between oxidation states to facilitate reactions. acs.org

Nanomaterials and Nanotechnology: In the realm of nanotechnology, research continues to explore new methods for synthesizing gold nanoparticles with precise control over size, shape, and surface chemistry. As a key precursor, sodium tetrachloroaurate(III) is central to these investigations. Future work will focus on creating multifunctional nanoparticles for targeted drug delivery, advanced diagnostics (theranostics), and as components in nanoelectronic devices.

Medicinal Chemistry: There is significant interest in the therapeutic potential of gold(III) complexes, particularly as anticancer agents. ontosight.ai Gold(III) compounds are isoelectronic with platinum(II) complexes, the basis for widely used chemotherapy drugs like cisplatin (B142131). Researchers are designing novel gold(III) complexes that may offer different mechanisms of action and potentially overcome the resistance and toxicity issues associated with platinum-based drugs. nih.gov While sodium tetrachloroaurate(III) dihydrate itself is not a therapeutic, it serves as a crucial starting material for the synthesis of these more complex and targeted medicinal compounds. chemicalbook.com The exploration of gold compounds for treating other diseases, including parasitic and inflammatory conditions, also remains an active area of research. nih.gov

Compound Data

Table 1: Physical and Chemical Properties of Sodium Tetrachloroaurate(III) Dihydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | NaAuCl₄·2H₂O | scbt.com |

| Molecular Weight | 397.80 g/mol | scbt.comnih.gov |

| Appearance | Yellow to orange crystalline powder | americanelements.comespimetals.comalfachemch.com |

| Melting Point | 100 °C (decomposes) | espimetals.comalfachemch.com |

| Solubility | Soluble in water, alcohol, and ether | chemicalbook.comalfachemch.com |

| CAS Number | 13874-02-7 | scbt.comespimetals.com |

| IUPAC Name | sodium;tetrachlorogold(1-);dihydrate | nih.gov |

Structure

2D Structure

Propriétés

Numéro CAS |

13874-02-7 |

|---|---|

Formule moléculaire |

AuCl4H4NaO2 |

Poids moléculaire |

397.8 g/mol |

Nom IUPAC |

sodium;gold(3+);tetrachloride;dihydrate |

InChI |

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

Clé InChI |

OEERDTKOVZFOHF-UHFFFAOYSA-J |

SMILES canonique |

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Pictogrammes |

Irritant |

Synonymes |

Sodium tetrachloroaurate(III) Dihydrate; |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Utilization of Sodium Tetrachloroaurate Iii Dihydrate

Role as a Key Gold(III) Precursor in Organic Synthesis

As a commercially available and relatively inexpensive gold catalyst, sodium tetrachloroaurate(III) dihydrate is employed in a range of organic reactions. sigmaaldrich.comresearchgate.net Its catalytic activity facilitates the formation of carbon-heteroatom and carbon-carbon bonds under mild conditions, making it a valuable tool for synthetic chemists.

Precursor in Heterocyclic Compound Synthesis

Sodium tetrachloroaurate(III) dihydrate has proven to be an effective catalyst in the synthesis of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govacademax.comnih.govacademax.com

An efficient and clean methodology for the synthesis of 1,5-benzodiazepine derivatives involves the condensation reaction of o-phenylenediamine (B120857) with various ketones, catalyzed by sodium tetrachloroaurate(III) dihydrate. nih.govacademax.comnih.govacademax.com This method is characterized by mild reaction conditions, simple operational procedures, and good product yields. nih.govacademax.com The reaction is typically carried out in ethanol (B145695) at room temperature, demonstrating the catalyst's efficacy with a relatively low loading. nih.gov

Table 1: Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by Sodium Tetrachloroaurate(III) Dihydrate

| Entry | Ketone | Time (h) | Yield (%) |

| 1 | Acetone | 2 | 94 |

| 2 | Cyclopentanone | 2.5 | 92 |

| 3 | Cyclohexanone | 2.5 | 95 |

| 4 | Acetophenone | 3 | 89 |

| 5 | 4-Methylacetophenone | 3 | 91 |

| 6 | 4-Chloroacetophenone | 3.5 | 88 |

| 7 | 4-Nitroacetophenone | 4 | 85 |

Reaction Conditions: o-phenylenediamine (1.0 mmol), ketone (2.2 mmol), Na[AuCl₄]·2H₂O (0.02 mmol), in EtOH (5 ml) at room temperature.

The same gold catalyst, sodium tetrachloroaurate(III) dihydrate, is also highly effective for the synthesis of quinoxaline (B1680401) derivatives. nih.govacademax.comacademax.com These compounds are prepared through the reaction of o-phenylenediamine with α-bromo ketones under similarly mild conditions. nih.gov This protocol offers high yields of the desired quinoxaline products. nih.govacademax.com In the absence of the gold catalyst, the reaction proceeds with a significantly lower yield. nih.gov

Table 2: Synthesis of Quinoxaline Derivatives Catalyzed by Sodium Tetrachloroaurate(III) Dihydrate

| Entry | α-Bromo Ketone | Time (h) | Yield (%) |

| 1 | α-Bromoacetophenone | 1.5 | 96 |

| 2 | 2-Bromo-4'-methylacetophenone | 1.5 | 95 |

| 3 | 2-Bromo-4'-chloroacetophenone | 2 | 94 |

| 4 | 2-Bromo-4'-bromoacetophenone | 2 | 92 |

| 5 | 2-Bromo-4'-nitroacetophenone | 2.5 | 90 |

Reaction Conditions: o-phenylenediamine (1.0 mmol), α-bromo ketone (1.2 mmol), Na[AuCl₄]·2H₂O (0.02 mmol), in EtOH (5 ml) at room temperature.

Precursor in Unsymmetrical Ether Synthesis

Sodium tetrachloroaurate(III) has been identified as an efficient catalyst for the preparation of unsymmetrical ethers from alcohols. nih.gov This method is notable for its broad scope and compatibility with water. The etherification of benzylic and tertiary alcohols proceeds with moderate to good yields under mild conditions and with a low catalyst loading. nih.gov A significant advantage of this procedure is the absence of symmetrical ethers, which are common side products in such reactions. The proposed mechanism suggests the involvement of a carbocation intermediate, a novel postulation for gold-catalyzed reactions with alcohols. nih.gov

Precursor in Nanomaterial Fabrication

Beyond its role in organic synthesis, sodium tetrachloroaurate(III) dihydrate is a fundamental precursor in the field of nanotechnology. chemimpex.comsigmaaldrich.com

Synthesis of Gold Nanoparticles (AuNPs)

Sodium tetrachloroaurate(III) dihydrate, or the closely related hydrogen tetrachloroaurate (B171879) (HAuCl₄), serves as the primary gold source for the synthesis of gold nanoparticles (AuNPs). chemimpex.comsigmaaldrich.comate.community A common and well-established method for AuNP fabrication is the chemical reduction of Au³⁺ ions in an aqueous solution. ate.communitymdpi.com

In a typical synthesis, a gold(III) salt solution is heated to boiling. rsc.orgbeloit.edu A reducing agent, most famously trisodium (B8492382) citrate (B86180) dihydrate, is then added to the solution. ate.communitymdpi.comrsc.org The citrate ions reduce the Au³⁺ ions to neutral gold atoms (Au⁰). ate.community As the gold atoms form, they nucleate and grow into nanoparticles. The citrate also acts as a stabilizing agent, capping the surface of the nanoparticles and preventing them from aggregating through electrostatic repulsion. nih.gov This process, often referred to as the Turkevich method, results in a stable colloidal suspension of AuNPs, which is identifiable by its characteristic deep red color. ate.communityutsunomiya-u.ac.jp The size of the resulting nanoparticles can be controlled by adjusting the ratio of citrate to gold. ate.community

Formation of Gold Nanoclusters

Distinct from gold nanoparticles, gold nanoclusters (AuNCs) are ultrasmall, atomically precise aggregates of gold atoms (typically fewer than 100 atoms), which exhibit molecule-like properties such as strong fluorescence. Sodium tetrachloroaurate(III) dihydrate or its acidic form serves as the gold precursor for their synthesis.

The formation of stable AuNCs requires the presence of capping ligands that not only reduce the Au³⁺ ions but also protect the ultrasmall metallic core. Glutathione (B108866) (GSH), a tripeptide, is a commonly used capping agent for this purpose. nih.govmdpi.com In a typical synthesis, an aqueous solution of the gold(III) precursor is mixed with a solution of reduced glutathione. nih.gov The thiol group (-SH) in the cysteine residue of glutathione has a strong affinity for gold and plays a key role in both the reduction of Au³⁺ and the stabilization of the resulting nanocluster. nih.gov The reaction mixture is often heated to facilitate the formation of the fluorescent nanoclusters. nih.gov These glutathione-stabilized gold nanoclusters (GSH-AuNCs) are water-soluble and exhibit photoluminescence, making them suitable for various biomedical imaging and sensing applications. nih.gov

| Capping Ligand | Gold Precursor | Key Features of Synthesis | Properties of Nanoclusters |

| Glutathione (GSH) | HAuCl₄ or Na[AuCl₄] | Aqueous medium, often with heating | Ultrasmall size, strong fluorescence |

| Bovine Serum Albumin (BSA) | HAuCl₄ | Rapid, one-pot synthesis | Orange-yellow fluorescence |

This table summarizes the synthesis of gold nanoclusters using different capping agents.

Synthesis of Gold Coordination Complexes

The tetrachloroaurate(III) anion, [AuCl₄]⁻, present in sodium tetrachloroaurate(III) dihydrate, is a versatile starting material for the synthesis of a wide range of gold(III) coordination complexes. The chloride ligands in the square-planar [AuCl₄]⁻ complex can be substituted by various other ligands, such as those containing nitrogen, phosphorus, or sulfur donor atoms.

Synthesis of Gold(III)-Urea Complexes

Gold(III)-urea complexes can be synthesized through the reaction of a gold(III) precursor with urea (B33335). A hydrothermal method has been reported for the preparation of gold urea complex nanospheres. google.com In this procedure, an aqueous solution of chloroauric acid is reacted with urea under hydrothermal conditions. google.com This one-step synthesis produces uniform nanospheres of the gold-urea complex without the need for surfactants or pH adjustment. google.com These complex nanospheres can then serve as precursors for creating porous nano-gold materials through methods like calcination. google.com

| Precursors | Method | Product | Key Features |

| Chloroauric Acid, Urea | Hydrothermal Synthesis | Gold Urea Complex Nanospheres | One-step, uniform size, no surfactant needed |

This table outlines the synthesis of gold(III)-urea complex nanospheres.

Other Ligand Coordination Studies

Sodium tetrachloroaurate(III) dihydrate serves as a precursor for a multitude of gold(III) complexes with various organic ligands. The stability of the resulting gold(III) center is often enhanced by using chelating ligands, particularly those with soft donor atoms like phosphorus and nitrogen. nih.gov

Complexes with Nitrogen-Containing Ligands : Gold(III) complexes have been prepared with a variety of nitrogen-based ligands. For instance, reactions with 1,10-phenanthroline (B135089) and its derivatives can lead to the formation of square-planar gold(III) dichloride complex ions. researchgate.net However, sterically hindered ligands, such as 2,9-dialkylphenanthrolines, may not directly coordinate but instead form salts where the protonated ligand acts as a counterion to the [AuCl₄]⁻ anion. researchgate.net The synthesis of cationic gold(III) complexes supported by ligands like N-methylimidazole and pyridine (B92270) has also been achieved. chemrxiv.org

Complexes with Phosphine Ligands : Phosphines are strong σ-donating ligands that readily coordinate to gold(III), often displacing chloride ligands. nih.gov A variety of mononuclear gold(III) complexes bearing both chiral and achiral bisphosphine ligands have been synthesized. nih.govnih.gov These complexes are often prepared through ligand substitution reactions starting from other gold(III) precursors, which themselves can be derived from sodium tetrachloroaurate(III). nih.gov The use of pincer-type ligands, which bind to the metal center in a tridentate fashion, has also been shown to stabilize the gold(III) oxidation state. nih.gov

Catalytic Applications : Sodium tetrachloroaurate(III) dihydrate is employed as a catalyst in various organic transformations. medchemexpress.comresearchgate.net These reactions inherently involve the coordination of the organic substrate to the gold(III) center as a key step in the catalytic cycle. Examples of such transformations include the nucleophilic substitution of propargylic alcohols and the synthesis of heterocyclic compounds like 1,5-benzodiazepines and quinoxalines. sigmaaldrich.comresearchgate.net

| Ligand Type | Example Ligands | Resulting Complex Type |

| Nitrogen Ligands | 1,10-Phenanthroline, Pyridine, N-Methylimidazole | Cationic or Neutral Square-Planar Complexes |

| Phosphine Ligands | Bis(diphenylphosphino)ethane (DPPE), Pincer Ligands | Cationic or Neutral Square-Planar Complexes |

| Organic Substrates | Propargylic Alcohols, Alkynes | Transient Catalytic Intermediates |

This table provides examples of ligand types used in coordination studies with gold(III) derived from sodium tetrachloroaurate(III) dihydrate.

Structural Elucidation and Coordination Chemistry of Sodium Tetrachloroaurate Iii Dihydrate

Crystal Structure Analysis

This section could not be completed as no scientific sources were found to support the characterization of Sodium Tetrachloroaurate(III) Dihydrate within the orthorhombic crystal system.

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is a well-characterized component of the title compound. Gold(III) is a d⁸ metal ion, a configuration that strongly favors a square-planar coordination geometry. This arrangement minimizes ligand-ligand repulsion and maximizes the crystal field stabilization energy for d⁸ ions. In this configuration, the four chloride ligands are positioned at the corners of a square with the gold(III) ion at the center. The bonds are directed along the x and y axes, resulting in a planar structure for the [AuCl₄]⁻ ion itself. This geometry is a common and defining feature for Au(III) complexes.

The crystal structure of Sodium Tetrachloroaurate(III) Dihydrate reveals a complex coordination environment. The gold atom is coordinated to four chlorine atoms in the expected square-planar fashion. The average bond length between the gold and chlorine atoms (Au–Cl) has been determined to be 2.277 Å.

The sodium ion (Na⁺) is surrounded by seven ligands, creating a heptacoordinate environment. This coordination sphere is composed of three chlorine atoms from the tetrachloroaurate (B171879) anions and four oxygen atoms from the two water molecules of hydration. This intricate arrangement is held together by electrostatic interactions and hydrogen bonding involving the water molecules.

| Central Atom | Coordinating Atom | Number of Bonds | Average Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|---|

| Gold (Au³⁺) | Chlorine (Cl⁻) | 4 | 2.277 | Square-Planar |

| Sodium (Na⁺) | Chlorine (Cl⁻) / Oxygen (H₂O) | 7 (3 Cl, 4 O) | Not specified | Heptacoordinate |

Spectroscopic and Diffraction Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. NQR studies on Sodium Tetrachloroaurate(III) Dihydrate have been particularly revealing. rsc.org The ³⁵Cl NQR spectrum shows four distinct resonance frequencies, indicating that the four chlorine atoms in the [AuCl₄]⁻ anion are crystallographically non-equivalent. rsc.org

This non-equivalence arises from their different local environments within the crystal lattice. rsc.org Two of the chlorine atoms exhibit unique temperature and pressure coefficients. rsc.org One of these is believed to be weakly hydrogen-bonded to the water molecules present in the structure. rsc.org Another is identified as the chlorine atom trans to the hydrogen-bonded chlorine, with its distinct electronic properties attributed to a trans influence transmitted through the gold atom. rsc.org The remaining two chlorine atoms are crystallographically distinct but have less unique spectroscopic characteristics. rsc.org

| Chlorine Atom Designation | NQR Frequency (MHz) | Inferred Local Environment |

|---|---|---|

| ν₁ | 27.526 | Standard Au-Cl bond |

| ν₂ | 27.133 | Standard Au-Cl bond |

| ν₃ | 26.230 | Trans to hydrogen-bonded Cl |

| ν₄ | 25.688 | Weakly hydrogen-bonded to H₂O |

X-ray diffraction (XRD) is the definitive analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid. latech.edutcd.ie The method relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in the crystal lattice. latech.edutcd.ie The resulting diffraction pattern of constructive and destructive interference provides detailed information about the symmetry of the unit cell, its dimensions, and the precise positions of each atom. latech.edu

The crystal structure of Sodium Tetrachloroaurate(III) Dihydrate, including the square-planar geometry of the [AuCl₄]⁻ anion, the coordination of the sodium ion, and all interatomic distances and angles, was determined using single-crystal X-ray diffraction techniques. This powerful method provides the foundational data upon which the structural descriptions in section 4.1 are based and allows for the confirmation and refinement of the atomic arrangement within the crystal.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of crystalline compounds like sodium tetrachloroaurate(III) dihydrate. The vibrational spectrum of this compound is characterized by modes originating from the tetrachloroaurate ([AuCl₄]⁻) anion and the water molecules of hydration.

The [AuCl₄]⁻ anion, possessing an ideal square planar (D₄h) symmetry, has seven fundamental vibrational modes. The activity of these modes (i.e., whether they are observable in IR or Raman spectra) is determined by the symmetry selection rules. The modes are distributed among the symmetry species as follows: A₁g + B₁g + B₂g + A₂u + B₂ᵤ + 2Eᵤ.

The vibrational frequencies for the [AuCl₄]⁻ anion have been determined through a combination of experimental spectroscopy and theoretical calculations. A notable feature in the far-infrared spectrum is a strong absorption band observed between 350-355 cm⁻¹, which is assigned to the asymmetric Au-Cl stretching vibration (ν₆, Eᵤ symmetry). The vibrations of the water molecules also contribute to the IR spectrum, typically appearing as broad bands in the 3200-3600 cm⁻¹ region (O-H stretching) and around 1600-1640 cm⁻¹ (H-O-H bending). The presence of hydrogen bonding within the crystal lattice can cause shifts in these frequencies compared to free water molecules.

The key vibrational modes for the tetrachloroaurate(III) anion are summarized in the table below.

| Vibrational Mode | Symmetry | Activity | Frequency (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | 347 | Symmetric Au-Cl stretch |

| ν₂ | B₁g | Raman | 171 | In-plane Au-Cl bend |

| ν₃ | A₂u | IR | ~136 | Out-of-plane Au-Cl bend |

| ν₄ | B₂g | Raman | 324 | Asymmetric Au-Cl stretch |

| ν₅ | B₂u | Inactive | ~78 | Out-of-plane Au-Cl bend |

| ν₆ | Eᵤ | IR | 350-355 | Asymmetric Au-Cl stretch |

| ν₇ | Eᵤ | IR | 179 | In-plane Au-Cl bend |

Note: Frequencies are based on tabulated data from spectroscopic studies and ab initio calculations. ucla.edu

Intermolecular Interactions

The crystal structure of sodium tetrachloroaurate(III) dihydrate is defined by a network of intermolecular forces that link the constituent ions (Na⁺, [AuCl₄]⁻) and water molecules into a stable, ordered lattice. These interactions are primarily electrostatic in nature, including strong hydrogen bonds and ion-dipole forces.

A defining feature of the crystal structure is an extensive hydrogen-bonding network. The two water molecules in the formula unit act as hydrogen bond donors, forming connections with the chloride ligands of the square planar [AuCl₄]⁻ anion, which act as acceptors. Each water molecule's hydrogen atoms are directed towards adjacent chloride ligands, creating a robust three-dimensional network.

This O-H···Cl hydrogen bonding is crucial for the stability of the hydrated crystal structure. The interactions constrain the orientation of the water molecules and the [AuCl₄]⁻ anions within the lattice. The strength and geometry of these bonds are reflected in the vibrational spectra of the compound, particularly in the shifts of the O-H stretching frequencies of the water molecules.

Beyond the specific directional hydrogen bonds, the crystal lattice is stabilized by other significant electrostatic interactions. The positively charged sodium (Na⁺) ions and the negatively charged [AuCl₄]⁻ anions are held together by strong ion-ion forces.

The water molecules play a critical role in mediating these interactions. The oxygen atoms of the water molecules, which carry a partial negative charge, are coordinated to the sodium ions. This creates a hydrated sodium cation environment, a classic example of a strong ion-dipole interaction. This coordination sphere around the Na⁺ ion involves both the water molecules and the chloride ligands from the [AuCl₄]⁻ anions, linking the different components of the structure together.

Isomorphism, the phenomenon where different chemical compounds crystallize in the same structure, provides valuable insights into the structural chemistry of a substance. It has been established through single-crystal X-ray diffraction studies that sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is isomorphous with its bromine analogue, sodium tetrabromoaurate(III) dihydrate (Na[AuBr₄]·2H₂O). ucla.edu

A review of available scientific literature did not reveal any evidence of isomorphism between sodium tetrachloroaurate(III) dihydrate and any related iodate compounds.

Applications in Advanced Materials Science and Engineering

Fabrication of Conductive Films and Coatings

The utility of sodium tetrachloroaurate(III) dihydrate in this domain is almost exclusively as a precursor to gold nanoparticles, which are then used to construct electrically conductive thin films. These films are of significant interest for applications such as transparent conductive electrodes (TCEs), which are essential components in devices like touch screens and solar cells. bohrium.com

The process typically begins with the chemical reduction of an aqueous solution of sodium tetrachloroaurate(III). A common and well-studied method is the Turkevich method, which involves heating the gold salt solution to a boil and adding a reducing agent, most frequently sodium citrate (B86180). preprints.orgwisc.edu This process leads to the nucleation and growth of colloidal gold nanoparticles. wisc.edu The concentration of the reactants and the synthesis temperature are critical parameters that influence the final particle size and, consequently, the film's properties. jsms.jp

Once synthesized, these AuNPs can be deposited onto a substrate (e.g., glass) to form a film. Techniques such as self-assembly are employed, where the nanoparticles organize into a network structure of nano-wires. bohrium.comjsms.jp After deposition, a thermal annealing step is often used to remove organic capping agents (like citrate) and improve inter-particle connections, thereby enhancing the film's conductivity. The resulting films can exhibit a combination of high electrical conductivity and optical transparency. Research has shown that thin films composed of Au NP networks can serve as effective transparent conductive electrodes. bohrium.com

Table 1: Influence of Synthesis Parameters on Gold Nanoparticle (AuNP) Dimensions and Film Properties

| Parameter Varied | Precursor | Reducing Agent | Observation | Resulting Film Property |

| Ratio of Precursor to Reducing Agent | Tetrachloroauric (III) acid | Sodium Citrate | A 1:3 molar ratio was found to be optimal for producing fine gold nanoparticles. jsms.jp | Affects the fundamental building blocks of the conductive network. |

| Processing Temperature of Self-Assembly | - | - | Higher temperatures led to breaks in the nano-wire network. jsms.jp | Degraded optical properties and increased electrical resistivity. jsms.jp |

| Concentration of Cyclodextrin during Synthesis | Hydrogen Tetrachloroaurate (B171879) (III) Trihydrate | Sodium Citrate | The presence of cyclodextrins during reduction leads to smaller AuNP sizes (e.g., 4-6 nm). google.com | Smaller, more uniform particles can lead to denser network films. |

Development of Optoelectronic Materials

The development of advanced optoelectronic materials is another significant application area for gold nanostructures derived from sodium tetrachloroaurate(III) dihydrate. The unique interaction of gold nanoparticles with light gives rise to a phenomenon known as Localized Surface Plasmon Resonance (LSPR). sigmaaldrich.commdpi.com LSPR is the resonant oscillation of conduction electrons on the nanoparticle surface when excited by light of a specific wavelength. nih.gov This interaction results in strong light absorption and scattering at the resonance wavelength, which is typically in the visible region for AuNPs, giving colloidal solutions their characteristic ruby-red color. wisc.edunih.gov

The key to the application of AuNPs in optoelectronics is the tunability of their LSPR. The peak wavelength of the LSPR is highly dependent on the nanoparticle's size, shape, and the refractive index of the surrounding medium. sigmaaldrich.comresearchgate.net By carefully controlling the synthesis conditions—such as the ratio of sodium tetrachloroaurate(III) to the reducing agent—researchers can produce nanoparticles with specific dimensions, thereby tuning the optical properties for a desired application. nih.gov For instance, smaller spherical AuNPs (around 15-20 nm) typically exhibit an LSPR peak around 520 nm. nih.govresearchgate.net

This tunable optoelectronic property is exploited in various applications, including:

Biosensors: LSPR is highly sensitive to changes in the local refractive index. When molecules bind to the surface of the AuNPs, the LSPR peak shifts, which can be measured to detect the presence of the target analyte. mdpi.com

Bioimaging: The strong light scattering from AuNPs makes them excellent contrast agents for various imaging techniques. nih.gov

Table 2: Correlation Between AuNP Size and LSPR Peak Wavelength

| AuNP Diameter | LSPR Peak Wavelength (Approximate) | Synthesis Precursor | Reference |

| 18.4 nm | 519 nm | Tetrachloroauric acid | nih.gov |

| 4-15 nm | 518-520 nm | Hydrogen Tetrachloroaurate (III) Trihydrate | google.com |

| ~20 nm | 523 nm | Hydrogen Tetrachloroaurate (III) | researchgate.net |

Integration into Hybrid Material Systems

Sodium tetrachloroaurate(III) dihydrate is instrumental in the creation of hybrid materials where the resulting gold nanoparticles are combined with other functional materials, such as polymers or carbon-based nanostructures. This integration aims to create composites that possess the advantageous properties of each component or exhibit novel synergistic functionalities.

A prominent example is the development of graphene-gold nanoparticle hybrid materials. Graphene oxide (GO), an oxygenated form of graphene, has abundant functional groups on its surface that can act as nucleation sites for the in-situ reduction of gold ions from sodium tetrachloroaurate(III). rsc.org In a typical synthesis, GO is dispersed in a solution containing the gold salt, followed by the addition of a reducing agent like sodium citrate. This process leads to the formation of AuNPs directly anchored to the surface of the graphene sheets, creating a GO-Au nanohybrid. mdpi.com

These hybrid materials have shown potential in numerous fields:

Catalysis: The high surface area of graphene prevents the AuNPs from aggregating, leading to enhanced catalytic activity and stability.

Sensors: Combining the excellent conductivity of reduced graphene oxide (rGO) with the plasmonic properties of AuNPs can lead to highly sensitive electrochemical and optical sensors. nih.gov

Theranostics: The combination of GO's drug-carrying capacity and the photothermal properties of AuNRs (gold nanorods) creates platforms for simultaneous therapy and diagnostics. mdpi.com

The synthesis method allows for good control over the size and distribution of the AuNPs on the graphene sheets, which is crucial for optimizing the performance of the final hybrid material. rsc.orgmdpi.com

Table 3: Overview of Gold-Based Hybrid Material Systems

| Hybrid System | Precursors | Synthesis Method | Key Feature | Potential Application |

| Graphene Oxide-AuNP (GO-Au) | Graphite, Chloroauric acid | Chemical reduction of Au(III) in the presence of GO. mdpi.com | Homogeneous distribution of AuNPs (~17 nm) on GO sheets. mdpi.com | Nanotoxicity studies, sensors. mdpi.com |

| Reduced Graphene Oxide-AuNP (rGO-Au) | Graphene Oxide, Au precursors | Seeded-growth process involving reduction of GO and Au precursors. rsc.org | Size-controlled AuNPs adhered to the rGO surface. rsc.org | Catalysis, electronics. |

| Polymer-AuNP Composites | Various polymers, Gold salts | In-situ or ex-situ mixing of AuNPs with a polymer matrix. | Incorporation of AuNP's plasmonic properties into a flexible polymer host. nih.gov | Flexible electronics, optical filters. |

Electrochemical and Sensor Applications

Development of Electrochemical Sensors

The development of advanced electrochemical sensors often relies on the modification of electrode surfaces to improve performance. Sodium tetrachloroaurate(III) dihydrate is a key reagent in the synthesis of gold nanoparticles, which are widely used to functionalize electrodes. researchgate.net The resulting nanostructured gold surfaces exhibit enhanced electrocatalytic activity and provide a stable platform for immobilizing biological recognition elements, forming the basis of highly effective sensors.

The integration of gold nanoparticles, synthesized from sodium tetrachloroaurate(III) dihydrate, onto electrode surfaces is a well-established strategy for amplifying the sensor's signal, thereby enhancing its sensitivity. nih.gov Nanostructured electrodes possess a significantly higher surface-to-volume ratio compared to planar electrodes, which allows for a greater loading of analyte-capturing probes and facilitates faster diffusion of redox species. stanford.edu This increased surface area and the inherent conductivity of gold improve electron transfer kinetics, leading to a better signal-to-noise ratio and lower limits of detection. acs.orgrsc.org

Furthermore, the ability to functionalize the surface of these gold nanoparticles with specific ligands or bioreceptors is key to improving sensor selectivity. By coating the nanoparticles with molecules that bind exclusively to a target analyte, sensors can be designed to detect a specific substance with high precision, even in the presence of interfering compounds. researchgate.netrsc.org

A prominent application of sodium tetrachloroaurate(III) dihydrate-derived gold nanoparticles is in the fabrication of aptasensors, particularly for the detection of heavy metal ions like mercury(II) (Hg²⁺). nih.gov Aptasensors are a class of biosensors that use aptamers—short, single-stranded DNA or RNA oligonucleotides—as the biorecognition element.

In a typical design for a Hg²⁺ aptasensor, thymine (T)-rich DNA aptamers are immobilized on the surface of gold nanoparticles. nih.gov The presence of Hg²⁺ ions induces the aptamer to fold into a specific hairpin structure, mediated by the formation of stable thymine-Hg²⁺-thymine (T-Hg²⁺-T) coordination bonds. acs.org This conformational change can be transduced into a measurable electrochemical signal. Gold nanoparticles play a dual role in this system: they provide a stable substrate for attaching the aptamer probes and significantly amplify the electrochemical signal, enabling ultra-sensitive detection. nih.govnih.gov This amplification allows for the detection of Hg²⁺ at concentrations as low as the nanomolar (nM) and picomolar (pM) levels, which is crucial for environmental monitoring. nih.govmdpi.com

| Sensing Strategy | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Au NP-based signal amplification | Not specified | 0.5 nM | nih.gov |

| Gold modified thiol graphene (Au@HS-rGO) platform | 1.0 nM - 1.0 mM | 0.16 nM | nih.gov |

| Modified Gold Screen-Printed Electrode (SPGE-P) | 1.0 nM - 10 nM | 35 pM | mdpi.com |

Electrode Modification and Fabrication

Sodium tetrachloroaurate(III) dihydrate is instrumental in the modification and fabrication of electrodes for enhanced sensing capabilities. The compound, or its acidic form tetrachloroauric acid, is the standard gold source for electrodepositing gold nanostructures directly onto electrode surfaces like screen-printed electrodes (SPEs). acs.orgnih.gov This process creates a functionalized surface with improved conductivity and a larger electroactive surface area.

The modification of electrodes with these gold nanostructures leads to a more reversible electrochemical response and reduced impedance, facilitating more efficient electron transfer between the analyte and the electrode. acs.org This methodology has been successfully used to create disposable, low-cost sensors for detecting heavy metals and other analytes in various samples. rsc.org The ability to control the morphology and size of the deposited gold nanoparticles allows for the fine-tuning of the electrode's performance for specific applications. researchgate.netnih.gov

Energy Storage and Conversion Devices (e.g., Supercapacitors, Biofuel Cells)

In the realm of energy conversion, tetrachloroaurate (B171879) derived from salts like sodium tetrachloroaurate(III) dihydrate has been investigated for its role in microbial fuel cells (MFCs). MFCs are devices that use microorganisms to convert the chemical energy stored in organic matter into electrical energy. researchgate.net

A study demonstrated the use of tetrachloroaurate as the electron acceptor in the cathode chamber of an MFC. nih.gov In this system, bacteria in the anode chamber oxidize an organic substrate, releasing electrons that travel to the cathode. At the cathode, these electrons reduce the tetrachloroaurate ions (AuCl₄⁻) in wastewater, causing elemental gold to precipitate out of the solution. This process serves a dual purpose: it allows for the cost-effective recovery of gold from industrial effluent and simultaneously generates electricity. nih.gov The study reported a maximum power density of 6.58 W/m² and a gold recovery efficiency of over 99.8%. nih.gov This application showcases a novel use of the gold compound in a system that combines waste remediation with energy generation.

Biological and Biomedical Research Applications of Sodium Tetrachloroaurate(III) Dihydrate Derivatives

Sodium tetrachloroaurate(III) dihydrate serves as a crucial precursor in the synthesis of a diverse range of gold-based compounds and nanomaterials that are under active investigation for various biomedical applications. While the salt itself is not typically the active therapeutic agent, its role as a starting material is fundamental to the development of novel gold-containing complexes and nanoparticles with significant biological activity. This article explores the research applications of compounds derived from sodium tetrachloroaurate(III) dihydrate, focusing on their anticancer and antimicrobial potential.

Biological and Biomedical Research Applications

Anticancer Potential and Mechanisms

Gold-based compounds, synthesized from precursors like sodium tetrachloroaurate(III) dihydrate, have garnered considerable attention as potential anticancer agents. Research has focused on elucidating their mechanisms of action, which often differ from traditional platinum-based drugs, suggesting they could overcome challenges like drug resistance. These mechanisms include the induction of programmed cell death (apoptosis), generation of cytotoxic reactive oxygen species (ROS), and activation of specific cellular death pathways.

A primary mechanism by which gold-based compounds exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or cancerous cells. Gold nanoparticles (AuNPs), frequently synthesized via the reduction of gold salts like chloroauric acid or sodium tetrachloroaurate (B171879), have been shown to trigger apoptosis in various cancer cell lines. nih.govpreprints.org

Upon cellular uptake, these nanoparticles can interact with key organelles, particularly mitochondria, to initiate the intrinsic apoptotic pathway. nih.gov For instance, studies using AuNPs on the human breast cancer cell line Jimt-1 revealed that nanoparticles targeted to mitochondria can cause partial rupture of the outer mitochondrial membrane, a critical event that triggers cell death. nih.gov Similarly, high concentrations of AuNPs have been shown to reduce the viability of nasopharyngeal carcinoma (NPC) cells by inducing apoptosis, as confirmed by TUNEL assays. nih.gov This ability to selectively trigger apoptosis in malignant cells while having a lesser effect on normal cells is a key focus of ongoing research. researchgate.netresearchgate.net

The anticancer efficacy of compounds derived from sodium tetrachloroaurate(III) dihydrate has been evaluated against a wide array of specific cancer cell lines. Gold nanoparticles and novel gold(I) and gold(III) complexes have demonstrated cytotoxicity in models of breast, cervical, colon, and nasopharyngeal cancers, among others.

For example, gold nanoparticles have been investigated for their ability to induce apoptosis in human breast cancer (Jimt-1) and cervical cancer (HeLa) cells. nih.govnih.gov Other studies have demonstrated the dose-dependent cytotoxicity of AuNPs against HCT-116 colon cancer cells and nasopharyngeal carcinoma cell lines. nih.govnih.gov The research highlights the broad-spectrum potential of these gold-based agents against various malignancies.

| Cancer Type | Cell Line | Gold Derivative Studied | Observed Effect | Reference |

|---|---|---|---|---|

| Breast Cancer | Jimt-1 | Mitochondria-targeted Gold Nanoparticles | Induction of apoptosis via mitochondrial membrane rupture | nih.gov |

| Cervical Cancer | HeLa | Green Synthesized Gold Nanoparticles | Inhibition of proliferation and induction of apoptosis | researchgate.netnih.gov |

| Colon Cancer | HCT-116 | Biosynthesized Gold Nanoparticles | Reduced cell viability and increased cytotoxicity | nih.gov |

| Nasopharyngeal Carcinoma | TW01 | Gold Nanoparticles (20.5 nm) | Concentration-dependent reduction in cell viability via apoptosis | nih.gov |

| Ovarian Cancer | A2780 | Gold(III) bisdithiolate complex | Cytotoxic behavior correlated with ROS production | mdpi.com |

The generation of reactive oxygen species (ROS) is a significant mechanism contributing to the cytotoxic effects of certain gold complexes. mdpi.com ROS, such as superoxide (B77818) anions and hydroxyl radicals, can inflict damage upon cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Studies on gold(III) bisdithiolate complexes, which are synthesized from gold(III) precursors, have shown that their cytotoxic effect on A2780 ovarian cancer cells is related to their ability to increase intracellular ROS levels. mdpi.com The production of ROS was found to be concentration-dependent, with higher complex concentrations leading to a greater increase in cellular oxidative stress. mdpi.com This elevation in ROS can activate signaling pathways that culminate in apoptosis, linking this mechanism directly to the anticancer activity of the compounds. mdpi.com The ability of gold nanoparticles to enhance ROS production, particularly when irradiated with light or other forms of energy, is also a key principle behind their use in photothermal and radiotherapy. nih.govnih.govrsc.org

| Complex | Concentration | Increase in ROS (Fold vs. Control) | Reference |

|---|---|---|---|

| Complex [Au(dcbdt)₂]⁻ | 10-50 µM | Concentration-dependent increase | mdpi.com |

| 100 µM | ~2-fold | ||

| Complex [Au(dcdmp)₂]⁻ | 100 µM | ~3-fold |

The apoptotic cell death induced by gold-based compounds is often mediated by the activation of caspases, a family of proteases that execute the final stages of apoptosis. The activation of key initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of the intrinsic apoptotic pathway.

Research has demonstrated that gold nanoparticles synthesized from gold salts can significantly increase the activity of both caspase-3 and caspase-9 in human cervical cancer cells (HeLa). nih.gov This activation confirms that the observed cell death occurs through the caspase-dependent apoptotic pathway. nih.gov Similarly, certain gold(I) complexes have been shown to induce apoptosis in human neuroblastoma cells through a mechanism that involves the production of caspase-3. mdpi.comresearchgate.net

| Caspase | Treatment | Result | Reference |

|---|---|---|---|

| Caspase-3 | Gold Nanoparticles (100 µg/ml) | Significant increase in activity compared to control | nih.gov |

| Caspase-9 | Significant increase in activity compared to control |

Macrophages are highly plastic immune cells that can be polarized into different phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2). The tumor microenvironment is often rich in M2-like tumor-associated macrophages (TAMs), which promote tumor growth. Modulating these cells from an M2 to an M1 phenotype is a promising anticancer strategy.

Research into gold nanoparticles has explored their ability to influence macrophage polarization. Interestingly, studies have shown that gold nanoparticles can be engineered to drive polarization towards the M2 phenotype, which has therapeutic applications in inflammatory diseases like acute lung injury. nih.govresearchgate.net In the context of cancer, this property is also being exploited. M2-phenotype macrophages have been shown to exhibit a significantly higher uptake of gold nanoparticles compared to their M1 counterparts. rsc.org This differential uptake allows for the selective targeting of pro-tumoral M2 TAMs for therapies such as gold nanorod-assisted plasmonic photothermal therapy (PPTT), leading to their selective killing while sparing the anti-tumoral M1 macrophages. rsc.org

Antimicrobial Activity

In addition to their anticancer properties, derivatives of sodium tetrachloroaurate(III) dihydrate are being investigated for their antimicrobial activity. The rise of antibiotic-resistant bacteria necessitates the development of new therapeutic agents.

Certain gold(III) complexes have shown potential as novel antibacterial agents. For example, a gold(III) bisdithiolate complex demonstrated antimicrobial activity specifically against the bacterium Staphylococcus aureus. mdpi.com Furthermore, gold nanoparticles have been found to promote the intracellular clearance of S. aureus by macrophages, suggesting a mechanism that could help alleviate tissue infections. nih.gov This indicates that gold-based compounds may offer a dual benefit of direct antimicrobial action and modulation of the host immune response to clear infections.

Biological Compatibility and Stability of Derived Nanomaterials

The utility of gold nanoparticles (AuNPs) derived from sodium tetrachloroaurate(III) dihydrate in biomedical research is fundamentally dependent on their behavior in physiological environments. Key to their application is their biological compatibility and stability, which are influenced by a combination of intrinsic properties and strategic surface modifications. mdpi.comnih.gov

Gold itself is largely considered biologically inert and biocompatible. researchgate.net However, when formulated as nanoparticles, their high surface-area-to-volume ratio necessitates careful engineering to maintain stability and minimize potential cytotoxicity in biological systems. mdpi.comnih.gov The stability of AuNPs in biological media—which are complex mixtures of electrolytes, proteins, and other biomolecules—is crucial for preventing aggregation, which can alter their functional properties and lead to unpredictable biological responses. researchgate.net

Surface functionalization is the most critical strategy for enhancing both the biocompatibility and stability of AuNPs. rsc.orgtandfonline.com Unmodified, or "bare," AuNPs are prone to aggregation in high ionic strength solutions like physiological buffers. rsc.org To counteract this, various molecules are conjugated to the nanoparticle surface.

Key Stabilization and Biocompatibility Strategies:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to improve colloidal stability and biocompatibility. tandfonline.com The PEG layer provides a steric barrier that prevents aggregation and reduces non-specific binding of proteins (opsonization), which can lead to rapid clearance by the mononuclear phagocyte system (MPS). tandfonline.complos.org This modification helps prolong circulation time in vivo. nih.gov

Citrate (B86180) Capping: During synthesis via the common Turkevich method, trisodium (B8492382) citrate acts as both a reducing agent and a capping agent. nih.govveterinaryworld.org The citrate ions provide a negative surface charge, leading to electrostatic repulsion that prevents aggregation in low ionic strength solutions. nih.gov However, this stabilization can be less robust in complex biological fluids. researchgate.netrsc.org

Biomolecule Conjugation: Functionalizing AuNPs with biomolecules such as peptides, proteins (like bovine serum albumin), and DNA can enhance stability and biocompatibility. mdpi.comrsc.orgconfer.cz These coatings can render the nanoparticles more "biologically recognizable" and reduce adverse immune responses. rsc.org

| Functionalizing Agent | Primary Stabilization Mechanism | Effect on Biocompatibility | Impact on In Vivo Stability |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Steric Hindrance | High: Reduces protein adsorption and immune recognition. tandfonline.com | High: Prolongs blood circulation time by evading the MPS. nih.gov |

| Trisodium Citrate | Electrostatic Repulsion | Moderate: Prone to displacement by biomolecules. researchgate.net | Low: Can aggregate in high-salt physiological conditions. rsc.org |

| Proteins (e.g., BSA) | Steric Hindrance & Biocorona Formation | High: Mimics biological entities, reducing foreign body response. mdpi.com | Moderate to High: Stability depends on the specific protein and its binding affinity. |

| Peptides/Amino Acids | Steric and Electrostatic Interactions | High: Can be designed for specific biological interactions and low toxicity. nih.gov | High: Enhances specificity and stability in biological media. nih.gov |

Diagnostic and Imaging Applications (via Gold Nanoparticle Derivatives)

Gold nanoparticles synthesized from sodium tetrachloroaurate(III) dihydrate possess unique optical and physical properties that make them exceptional contrast agents for a variety of diagnostic and bio-imaging techniques. mdpi.comnih.gov Their utility stems from their strong interaction with electromagnetic radiation, which can be tuned by controlling their size, shape, and surface chemistry. frontiersin.org

The primary mechanism behind many of their optical applications is Localized Surface Plasmon Resonance (LSPR), an effect where the collective oscillation of electrons in the nanoparticle is excited by light of a specific wavelength. mdpi.commdpi.com This results in intense light absorption and scattering, properties that are exploited in several imaging modalities. nih.govmdpi.com

Applications in Major Imaging Modalities:

Computed Tomography (CT): Gold has a higher X-ray attenuation coefficient than iodine, the element used in conventional CT contrast agents. This allows AuNPs to serve as superior contrast agents, providing enhanced image contrast for better visualization of tissues and organs, particularly in cancer imaging. mdpi.comnih.gov

Photoacoustic Imaging (PAI): In PAI, AuNPs absorb intense, short pulses of laser light and convert this energy into heat, which generates ultrasonic waves that can be detected to form an image. mdpi.commdpi.com Because AuNPs have strong light absorption, they act as excellent PAI contrast agents, enabling deep tissue imaging with high resolution. mdpi.com

Surface-Enhanced Raman Scattering (SERS): AuNPs can dramatically amplify the Raman signal of molecules adsorbed onto their surface, a phenomenon known as SERS. mdpi.comnih.gov This allows for the highly sensitive detection of biomarkers. By functionalizing AuNPs with molecules that target specific cancer cells, SERS can be used for molecular imaging and early cancer detection. mdpi.com

Magnetic Resonance Imaging (MRI): While gold itself is not magnetic, AuNPs can be used as carriers for paramagnetic metal complexes (like gadolinium) or combined with superparamagnetic iron oxide nanoparticles (SPIONs) to create hybrid contrast agents for MRI. nih.gov This approach combines the targeting capabilities of AuNPs with the high sensitivity of MRI.

Optical Imaging: The strong light scattering properties of AuNPs make them effective contrast agents for optical imaging techniques like dark-field microscopy and optical coherence tomography (OCT). nih.govnih.gov These methods are valuable for cellular imaging and studying nanoparticle interactions with biological systems. nih.gov

Furthermore, the ease of surface functionalization allows AuNPs to be targeted to specific biological sites, such as tumors. aip.org This is often achieved by attaching antibodies or peptides that bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the contrast agent and improving diagnostic accuracy. aip.orgresearchgate.net

| Imaging Modality | Role of Gold Nanoparticles | Key Advantage | Primary Application Area |

|---|---|---|---|

| Computed Tomography (CT) | X-ray Contrast Agent | Higher attenuation coefficient than iodine-based agents. nih.gov | Cancer diagnosis, angiography. mdpi.com |

| Photoacoustic Imaging (PAI) | Photoacoustic Signal Generator | Strong optical absorption for deep tissue imaging. mdpi.com | Tumor imaging, vascular mapping. |

| Surface-Enhanced Raman Scattering (SERS) | Signal Enhancement Substrate | Massive amplification of Raman signals for ultra-sensitive detection. mdpi.com | Molecular imaging, biomarker detection. nih.gov |

| Magnetic Resonance Imaging (MRI) | Carrier for Paramagnetic Agents | Enables targeted delivery of MRI contrast agents. nih.gov | Targeted cancer imaging. |

| Optical Imaging (e.g., Dark-Field) | Scattering-Based Contrast Agent | Intense light scattering for high-contrast cellular imaging. nih.gov | Cell tracking, in vitro diagnostics. |

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. ethz.ch For reactions involving the tetrachloroaurate(III) anion, these models help to understand its catalytic activity and deactivation pathways. ethz.chresearchgate.net Techniques such as Density Functional Theory (DFT) are frequently employed to explore reaction coordinates and elucidate complex reaction networks. arxiv.orgresearchgate.net

Computational studies are crucial for unraveling the intricate step-by-step mechanisms of reactions catalyzed by or involving sodium tetrachloroaurate(III). For instance, in gold-catalyzed reactions, understanding the mechanism is key to rationalizing experimental observations and designing improved catalysts. jstar-research.comresearchgate.net

One area of focus has been the mechanism of catalyst deactivation in processes like acetylene (B1199291) hydrochlorination. Computational models can help differentiate between various deactivation pathways, such as the deposition of carbonaceous materials at lower temperatures versus the reduction of Au(III) to the less active Au(0) at higher temperatures. researchgate.net

Another important reaction is the hydrolysis of the tetrachloroaurate(III) ion, [AuCl₄]⁻, which involves the stepwise replacement of chloride ligands with water or hydroxide (B78521) ions. acs.orgacs.org Theoretical models can calculate the free energy profiles for these successive equilibria, providing insights into the dominant gold species present in aqueous solutions under different pH conditions. acs.orgsdsu.edu Similarly, the reduction of Au(III) complexes, a key step in the synthesis of gold nanoparticles, has been investigated computationally. sdsu.eduresearchgate.net These studies propose detailed reaction mechanisms, identifying intermediates and transition states for the reduction process. sdsu.edu

Table 1: Computational Approaches for Reaction Pathway Analysis

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of potential energy surfaces, transition state searching. arxiv.org | Identification of intermediates, reaction barriers, and preferred pathways. ethz.ch |

| Ab initio Methods | High-accuracy energy calculations for key points on the reaction path. | Benchmarking DFT results and providing precise energetic data. |

Electronic Structure Calculations

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide fundamental information about the distribution of electrons within the sodium tetrachloroaurate(III) dihydrate crystal lattice. researchgate.netchemrxiv.org These calculations can determine the geometries of the constituent ions, the nature of the chemical bonds, and various electronic properties. researchgate.net

DFT calculations can optimize the molecular structure to find the most stable geometric configuration. chemrxiv.org For the [AuCl₄]⁻ anion, this typically confirms a square planar geometry. Key outputs from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. Their energies and spatial distributions are crucial for understanding the ion's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on the gold, chlorine, sodium, and water atoms. This helps to characterize the ionic and covalent nature of the bonds and identify sites of electrostatic interaction.

Reactivity Indices: DFT provides descriptors that help predict chemical reactivity, complementing the analysis of frontier molecular orbitals. jstar-research.com

The choice of the functional (e.g., B3LYP, BLYP) and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.netchemrxiv.org

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the dihydrate form of sodium tetrachloroaurate (B171879) features a network of intermolecular interactions, most notably hydrogen bonds involving the two water molecules of hydration. nih.govresearchgate.net Computational simulations are essential for describing the structure and dynamics of these hydrogen-bonded networks. nih.gov

Molecular Dynamics (MD) simulations can be used to model the behavior of the crystal lattice over time. nih.gov These simulations treat atoms and molecules as classical particles interacting through a force field, which is a set of parameters describing the potential energy of the system. By simulating the system at a given temperature, one can observe:

The preferred orientations of the water molecules.

The specific hydrogen bonding patterns (e.g., which atoms act as donors and acceptors). chemrxiv.org

The strength and lifetime of the hydrogen bonds.

Quantum chemical calculations on smaller clusters (e.g., [AuCl₄]⁻ surrounded by Na⁺ and H₂O molecules) can provide a more accurate, electronic-level description of the hydrogen bonds and other non-covalent interactions, such as ion-dipole and van der Waals forces. nih.govchemrxiv.org These studies can quantify the interaction energies, revealing the relative importance of different forces in stabilizing the crystal structure. chemrxiv.org

Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. jstar-research.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of the [AuCl₄]⁻ anion and the water molecules. mdpi.comresearchgate.net The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of observed peaks to specific molecular motions, such as Au-Cl stretches and H-O-H bends. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of the [AuCl₄]⁻ ion can be predicted using Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.com This method calculates the energies of electronic transitions from the ground state to various excited states. numberanalytics.comnih.gov The results are typically presented as a series of excitation energies and corresponding oscillator strengths, which correlate with the position (wavelength) and intensity of absorption bands in the experimental UV-Vis spectrum. numberanalytics.commit.edu These calculations help assign spectral features to specific electronic transitions, often involving ligand-to-metal charge transfers. nih.gov

Table 2: Predicted Spectroscopic Data from Computational Methods

| Spectroscopy Type | Computational Method | Predicted Properties | Typical Application for Na[AuCl₄]·2H₂O |

|---|---|---|---|

| Infrared (IR) / Raman | DFT | Vibrational frequencies, IR intensities, Raman activities. mdpi.com | Assignment of Au-Cl stretching and bending modes. |

| UV-Visible (UV-Vis) | TD-DFT | Excitation energies (λₘₐₓ), oscillator strengths. numberanalytics.commit.edu | Interpretation of ligand-to-metal charge transfer bands. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

As a versatile and efficient catalyst, sodium tetrachloroaurate(III) dihydrate is central to the development of new synthetic methodologies in organic chemistry. nih.gov While it is already utilized in reactions such as nucleophilic additions, nonsymmetrical etherizations, and the nucleophilic substitution of propargylic alcohols, future research is aimed at broadening its catalytic scope. cngb.orgmdpi.comresearchgate.net

Current research efforts are focused on leveraging its catalytic activity for the synthesis of complex and pharmaceutically important heterocyclic compounds, including 1,5-benzodiazepines and quinoxalines. mdpi.com Another established application is its role in the selective deprotection of tert-butyl(dimethyl)silyl (TBS) protecting groups under mild conditions. nih.gov

Future explorations are likely to target catalyst-controlled divergent transformations, where the gold catalyst can steer a reaction towards different products based on subtle changes in reaction conditions or ligand design. Research into gold-catalyzed cycloisomerization and rearrangement reactions, for instance, opens pathways to construct complex molecular architectures that are otherwise difficult to achieve. frontiersin.org The development of tandem or cascade reactions, where multiple chemical bonds are formed in a single operation using a sodium tetrachloroaurate(III)-derived catalyst, represents a significant frontier for creating efficient and atom-economical synthetic routes.

| Catalytic Application | Description | Key Research Area |

| Heterocycle Synthesis | Catalyzes the formation of pharmacologically relevant structures like benzodiazepines and quinoxalines. mdpi.com | Development of new routes to complex drug scaffolds. |

| Deprotection Reactions | Efficiently removes silyl (B83357) protecting groups from alcohols under mild conditions. nih.gov | Enhancing selectivity in complex molecule synthesis. |

| Nucleophilic Additions | Facilitates the addition of nucleophiles to multiple bonds (alkenes, alkynes). nih.gov | Creation of C-C and C-heteroatom bonds. |

| Substitution Reactions | Catalyzes the substitution of functional groups, particularly on propargylic alcohols. researchgate.net | Synthesis of versatile chemical intermediates. |

Advanced Nanomaterial Design and Functionalization

Sodium tetrachloroaurate(III) dihydrate is a fundamental precursor in the synthesis of gold nanoparticles (AuNPs), which are pivotal in biomedical fields for applications like drug delivery, medical imaging, and cancer therapy. nih.gov The future in this area lies in the precise control over the size, shape, and surface chemistry of these nanomaterials to create highly specialized and functional structures.

Research is moving beyond simple spherical nanoparticles towards the synthesis of anisotropic nanostructures, such as nanorods, dumbbells, and "dog-bone" shapes. researchgate.netnih.gov These unique geometries exhibit distinct plasmonic properties that can be tuned for specific applications, particularly in sensing and targeted therapies. The seed-mediated growth method, which uses sodium tetrachloroaurate(III) dihydrate in a "growth solution," is a key technique for achieving this morphological control. nih.gov

A major direction for future research is the advanced functionalization of these nanoparticles. This involves capping the gold core with biocompatible polymers or conjugating them with specific biomolecules like peptides or antibodies. nih.gov This surface engineering is crucial for creating "smart" nanomaterials that can navigate biological environments, recognize specific cellular targets, and respond to stimuli, thereby enhancing their therapeutic efficacy and diagnostic sensitivity.

Deeper Mechanistic Insights into Biological Interactions

The therapeutic potential of gold compounds, including those derived from sodium tetrachloroaurate(III) dihydrate, has been recognized in applications such as chemotherapy and as anti-inflammatory agents. nih.govnju.edu.cn However, the precise molecular mechanisms governing these biological activities are not yet fully understood and represent a critical area for future investigation. mdpi.comresearchgate.net

Emerging research indicates that, unlike platinum-based drugs such as cisplatin (B142131) which primarily target nuclear DNA, many gold(III) complexes exert their anticancer effects through different pathways. nih.govresearchgate.net A significant finding is that mitochondria appear to be a primary cellular target for these compounds. researchgate.net The high affinity of gold ions for sulfur and selenium suggests that gold complexes interfere with the function of critical selenoenzymes, most notably thioredoxin reductase (TrxR). nih.gov Inhibition of this enzyme disrupts cellular redox homeostasis, leading to oxidative stress and inducing apoptosis in cancer cells.

Future studies will aim to elucidate these interactions at a molecular level. Key research questions include how these complexes are transported into cells, their stability in the physiological environment, and the identification of their specific binding partners. Investigating the interaction of the tetrachloroaurate(III) ion with amino acid residues, such as the observed binding to methionine, could provide fundamental insights into how these compounds engage with proteins and enzymes. A deeper mechanistic understanding will enable the rational design of next-generation gold-based therapeutics with enhanced potency and selectivity.

Integration in Multifunctional Devices

The unique optical and electronic properties of gold nanostructures derived from sodium tetrachloroaurate(III) dihydrate make them ideal components for a new generation of multifunctional devices. Research is increasingly focused on integrating these materials into sophisticated biosensors, diagnostic platforms, and hybrid electronic systems.

A prominent emerging application is in the field of plasmonic biosensing. Devices based on gold nanoparticles or nanoporous gold can detect minute changes in their local environment, allowing for the highly sensitive detection of disease biomarkers. For example, electrochemical aptasensors fabricated from nanoporous gold are being developed for the detection of heavy metal ions like mercury.

The future in this domain involves the creation of integrated, multifunctional devices that combine diagnostic and therapeutic capabilities. For instance, a single device could incorporate gold nanostructures for plasmonic sensing to detect a specific pathogen or cancer marker, and upon detection, trigger a therapeutic response. Furthermore, research into hybrid devices, such as symmetric supercapacitors and biofuel cells based on enzyme-modified nanoporous gold, highlights the potential for these materials in energy storage and conversion applications, paving the way for self-powered biomedical devices.

Sustainable and Green Chemistry Approaches in Utilization

In line with the growing emphasis on environmental stewardship, a significant future direction for the use of sodium tetrachloroaurate(III) dihydrate is the development of sustainable and green chemical processes. This research focuses on minimizing the use of hazardous substances and reducing energy consumption, particularly in the synthesis of gold nanoparticles.

"Green synthesis" routes are being explored that replace conventional, often toxic, reducing and capping agents with environmentally benign alternatives. Promising results have been achieved using natural products, such as plant extracts from Averrhoa bilimbi (wuluh starfruit), which can act as both reducing and stabilizing agents. Other green reagents include sugars like dextrose and biocompatible macrocycles such as cucurbituril, which can uniquely serve as both the reducing and capping agent.

The well-established Turkevich method, which uses non-toxic sodium citrate (B86180) as the reductant, is considered a foundational green chemistry approach for AuNP synthesis. Future research will likely focus on optimizing these green methods to gain better control over nanoparticle size and shape, expanding the library of natural reagents that can be used, and scaling up these processes for industrial application. These sustainable approaches not only reduce the environmental impact of nanotechnology but can also yield nanoparticles with enhanced biocompatibility for biomedical use.

Q & A

Basic: What are the established synthesis protocols for Sodium Tetrachloroaurate(III) Dihydrate, and how is purity validated in research settings?

Answer:

Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) is typically synthesized by reacting gold(III) oxide or chloroauric acid with sodium chloride under controlled acidic conditions. Key steps include:

- Precursor Preparation: Chloroauric acid (HAuCl₄) is reacted with NaCl in a molar ratio of 1:1 in aqueous HCl to form NaAuCl₄, followed by crystallization under reduced pressure to obtain the dihydrate form .

- Purity Validation:

- Elemental Analysis: Gold content is quantified via sulfite reduction followed by gravimetric analysis (target range: 48–50% Au; deviations may indicate impurities) .

- X-Ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference data .

- UV-Vis Spectroscopy: Validates the absence of colloidal gold (Au⁰) by ensuring no absorption peaks in the 500–600 nm range .

Basic: What storage conditions are critical to maintaining the stability of Sodium Tetrachloroaurate(III) Dihydrate?

Answer:

- Moisture Control: Store in airtight containers with desiccants to prevent deliquescence, as hydration/dehydration cycles can alter reactivity .

- Light Sensitivity: Protect from direct light to avoid photoreduction of Au(III) to Au⁰, which compromises catalytic activity .

- Incompatible Materials: Separate from strong oxidizers (e.g., peroxides) and ammonia to prevent explosive reactions or ligand displacement .

Advanced: How is Sodium Tetrachloroaurate(III) Dihydrate utilized in synthesizing gold nanoparticles (AuNPs), and what factors influence nanoparticle morphology?

Answer:

NaAuCl₄·2H₂O serves as a precursor for AuNPs via reduction methods:

- Citrate Reduction: Sodium citrate reduces Au(III) to Au⁰ in aqueous media, producing spherical nanoparticles (10–50 nm). Particle size is controlled by adjusting the citrate-to-gold ratio .

- Seeded Growth: Pre-synthesized AuNPs act as nuclei for heterogeneous growth, enabling anisotropic shapes (e.g., rods, stars) using capping agents like CTAB .

- Critical Parameters:

Advanced: How should researchers address discrepancies in gold content during analytical validation (e.g., Au% exceeding certificate limits)?

Answer:

- Replicate Analysis: Perform triplicate measurements using independent methods (e.g., ICP-MS, atomic absorption spectroscopy) to rule out instrumental error .

- Impurity Screening: Test for residual chloride (via argentometric titration) or sodium ions (flame photometry) that may skew Au% calculations .

- Redox State Check: Use XPS to confirm Au(III) dominance; partial reduction to Au(I) or Au⁰ alters stoichiometry .

Advanced: What methodologies optimize the use of Sodium Tetrachloroaurate(III) Dihydrate as a catalyst in cross-coupling reactions?

Answer:

- Ligand Design: Functionalize Au(III) with bipyridine or dithiocarbamate ligands to enhance stability and catalytic selectivity in C–C bond formation .

- Support Immobilization: Anchor Au(III) on Fe₃O₄ nanoparticles via dipyridine ligands for magnetic recovery and recyclability (yields >90% over 5 cycles) .

- Solvent Systems: Use aqueous media with surfactants (e.g., SDS) to improve solubility and reduce Au leaching .

Advanced: How do contradictions in toxicity data across safety sheets impact risk assessment in laboratory settings?

Answer:

- Hazard Reconciliation: Compare GHS classifications: Some SDSs classify the compound as non-hazardous , while others warn of respiratory irritation (H335) and carcinogenic potential (IARC Group 3) .

- Precautionary Measures: Adopt worst-case protocols:

- PPE: Wear nitrile gloves, FFP3 masks, and safety goggles to mitigate inhalation/contact risks .

- Ventilation: Use fume hoods during synthesis to limit exposure to HCl vapors released during decomposition .

Basic: What safety protocols are non-negotiable when handling Sodium Tetrachloroaurate(III) Dihydrate?

Answer:

- Spill Management: Neutralize spills with sodium bicarbonate, then collect residues using vacuum systems with HEPA filters .

- Waste Disposal: Treat waste with ascorbic acid to reduce Au(III) to inert Au⁰ before disposal in designated heavy-metal containers .

- Emergency Response: For eye exposure, irrigate with saline for 15 minutes and consult a toxicologist due to potential corneal damage .

Advanced: How do trace impurities (e.g., Cl⁻, Na⁺) affect the catalytic performance of Sodium Tetrachloroaurate(III) Dihydrate?

Answer:

- Chloride Contamination: Excess Cl⁻ can form inactive AuCl₄⁻ complexes, reducing catalytic turnover in Suzuki-Miyaura reactions .

- Sodium Ion Interference: High Na⁺ concentrations destabilize Au(III) colloids, promoting aggregation and reduced surface area .

- Mitigation: Pre-purify via recrystallization in dilute HCl to remove ionic impurities while maintaining Au(III) integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro